Morpholine, sulfate

Description

Overview of Morpholine (B109124) Heterocycles in Contemporary Chemical Research

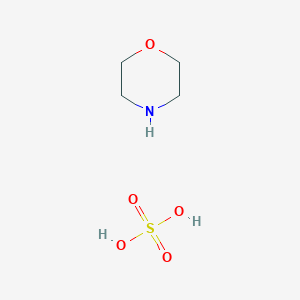

Morpholine, a heterocyclic organic compound with the chemical formula O(CH₂CH₂)₂NH, is a cornerstone in modern chemical research. atamankimya.com Its six-membered ring structure is unique, featuring both an amine and an ether functional group. atamankimya.combiosynce.com The presence of the basic nitrogen atom and the opposing ether oxygen imparts a distinctive set of physicochemical properties, including a flexible chair-like conformation and a well-balanced lipophilic-hydrophilic profile. acs.org

This structural versatility makes the morpholine ring a privileged scaffold in medicinal chemistry and drug discovery. atamankimya.comsci-hub.se Its incorporation into a larger molecule can enhance biological activity, improve pharmacokinetic/pharmacodynamic (PK/PD) properties, increase solubility, and facilitate crossing of the blood-brain barrier. acs.orgsci-hub.se Consequently, the morpholine moiety is a key structural component in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.orgtaylorandfrancis.com Beyond pharmaceuticals, morpholine derivatives are integral to the development of agrochemicals, such as fungicides. wikipedia.orge3s-conferences.org The scaffold's utility also extends to materials science, where derivatives are used as curing agents for resins and catalysts in organic synthesis. biosynce.come3s-conferences.org

Historical Context of Morpholine Derivatives in Organic Synthesis and Industrial Processes

The industrial significance of morpholine and its derivatives has long been established. A primary and enduring application is as a corrosion inhibitor, particularly in steam boiler and water treatment systems for power plants. wikipedia.orgatamankimya.comatamankimya.com Morpholine is valued in this context because its volatility is similar to that of water, allowing it to distribute evenly throughout both water and steam phases, neutralizing carbonic acid and other corrosive components to protect metal infrastructure. wikipedia.orgatamankimya.com

Historically, morpholine has also been widely used as an intermediate in the production of other industrial chemicals, notably rubber vulcanization accelerators. atamankimya.comnih.gov Its properties as an emulsifying agent, formed by reacting morpholine with fatty acids, have been leveraged in the formulation of water-resistant waxes and polishes for various applications. nih.gov Furthermore, its utility as a solvent for a range of substances, including resins and dyes, stems from its polarity and miscibility with water and many organic solvents. wikipedia.orgirowater.com The name "morpholine" is attributed to the 19th-century chemist Ludwig Knorr, who synthesized it and incorrectly believed the structure was a part of the morphine molecule. atamankimya.com

Academic Significance of Morpholine-Sulfate Species and Related Structural Motifs

The academic interest in morpholine-sulfate systems is multifaceted, extending beyond the simple acid-base salt to encompass complex synthetic reagents and novel materials. The term "Morpholine, sulfate" can refer to several distinct chemical entities, each with unique significance in research.

The most fundamental species is morpholinium sulfate (B86663), the salt formed when the basic morpholine reacts with sulfuric acid. While this salt formation is a straightforward chemical principle, more complex derivatives where sulfate acts as a counter-ion are subjects of detailed structural studies. For instance, morpholine-4-carboxamidinium sulfate has been synthesized and characterized via X-ray analysis, providing insight into the hydrogen bonding and structural conformation of complex morpholine-based cations with a sulfate anion. iucr.org Similarly, other derivatives like 4-Morpholineacetamide, N-(2-ethylphenyl)-, sulfate are prepared in their sulfate salt form to enhance stability and aqueous solubility for biological investigation. ontosight.ai

A highly significant area of contemporary research involves the use of ethylene (B1197577) sulfate as a key two-carbon synthon in the modular synthesis of morpholine derivatives. thieme-connect.comacs.orgthieme-connect.com This modern synthetic protocol represents a green and efficient alternative to traditional methods. acs.orgthieme-connect.com The process typically involves the reaction of a 1,2-aminoalcohol with ethylene sulfate, which proceeds through a zwitterionic intermediate that can often be isolated before cyclizing with a base to form the desired morpholine ring system. thieme-connect.comthieme-connect.com This methodology is noted for its high yields, redox neutrality, and the use of inexpensive reagents. acs.org

In a different context, morpholine-containing materials have been specifically designed to interact with sulfate ions. Researchers have developed hydrogels based on morpholine-derivative copolymers for the express purpose of adsorbing sulfate ions from aqueous solutions. mdpi.com The introduction of positively charged morpholine groups into the polymer matrix was found to enhance the material's specific surface area and improve its capacity for sulfate adsorption, demonstrating a novel application in environmental science and materials chemistry. mdpi.com

Data Tables

Table 1: Physical and Chemical Properties of Morpholine

| Property | Value |

| Chemical Formula | C₄H₉NO |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless, hygroscopic liquid |

| Odor | Weak, fish-like or ammonia-like |

| Boiling Point | 128-130 °C |

| Melting Point | -4.9 °C |

| Density | ~1.00 g/cm³ |

| Solubility in Water | Miscible |

| pKa (of conjugate acid) | 8.36 |

Sources: atamankimya.combiosynce.comatamankimya.comatamankimya.comnih.govnih.gov

Table 2: Examples of Morpholine-Sulfate Species in Chemical Research

| Species/System | Role/Significance | Research Focus |

| Morpholine-4-carboxamidinium sulfate | A complex salt with a sulfate counter-ion. | Synthesis and X-ray crystallographic structural analysis. iucr.org |

| 4-Morpholineacetamide, N-(2-ethylphenyl)-, sulfate | Sulfate salt form of a morpholine derivative. | Enhances solubility and stability for investigation of potential biological activities. ontosight.ai |

| Ethylene Sulfate | A key reagent (two-carbon electrophile). | Used for the green, modular synthesis of various morpholine heterocycles from 1,2-aminoalcohols. acs.orgthieme-connect.com |

| Morpholine-derivative copolymer hydrogel | A functional material containing morpholine groups. | Developed for the selective adsorption of sulfate ions from water. mdpi.com |

Properties

IUPAC Name |

morpholine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.H2O4S/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHHDVYQRNMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479980 | |

| Record name | Morpholine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51477-26-0, 22473-77-4 | |

| Record name | Morpholine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51477-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Morpholine Sulfate Compounds and Derivatives

Direct Synthesis Routes to Morpholine-Sulfate Salts

Direct synthesis provides a straightforward pathway to morpholine-sulfate salts, which can be valuable as intermediates or final products. These methods focus on the direct formation of the salt from readily available precursors.

Synthesis of Morpholine-4-Carboxamidinium Sulfate (B86663)

Morpholine-4-carboxamidinium sulfate is a guanidine (B92328) derivative that can be prepared in a high-yielding, two-step process. This synthesis begins with the reaction of O-methylisourea sulfate with two equivalents of morpholine (B109124).

The reaction proceeds by heating the components under reflux, during which the generated methanol (B129727) is distilled off. This drives the reaction to completion and results in the precipitation of Morpholine-4-carboxamidinium sulfate in nearly quantitative yield. The resulting salt can then be deprotonated with a strong base, such as sodium hydroxide (B78521), to yield the free carboxamidine base.

Exploration of Anion Exchange and Salt Metathesis Methodologies

Beyond direct synthesis, morpholine sulfate salts can be prepared through ion exchange techniques, offering versatility in precursor selection.

Anion Exchange: This methodology involves the use of an ion-exchange resin. A strong base anion-exchange resin can be charged with sulfate ions by passing a solution of a soluble sulfate salt (e.g., sodium sulfate) through it. Subsequently, a solution containing a morpholinium salt with a different anion (e.g., morpholinium chloride) is passed through the sulfate-laden resin. The resin captures the chloride ions and releases sulfate ions into the solution, which then form an ionic bond with the morpholinium cation, yielding the desired morpholine sulfate salt in the eluent. The relative affinity of common anions for strong base resins is typically SO₄²⁻ > NO₃⁻ > Cl⁻ > HCO₃⁻, making the exchange of chloride for sulfate favorable. resintech.com

Salt Metathesis: Also known as a double displacement reaction, salt metathesis is a powerful method for preparing specific ionic compounds. wikiwand.comwikipedia.orgacs.org In this approach, two soluble salts are mixed in a solution, and they exchange ions. To synthesize a morpholine sulfate salt, one could react a soluble morpholine salt (e.g., morpholine hydrochloride) with a soluble sulfate salt (e.g., silver sulfate or sodium sulfate). The reaction's success is driven by the formation of a product that is either insoluble (precipitates), is a gas, or is a weak electrolyte. wikiwand.com For instance:

2 (Morpholine-H)⁺Cl⁻ (aq) + Ag₂SO₄ (aq) → [(Morpholine-H)⁺]₂SO₄²⁻ (aq) + 2 AgCl (s)

In this example, the precipitation of silver chloride drives the reaction forward, leaving the desired morpholine sulfate salt in the solution. wikipedia.org The choice of reactants is often guided by solubility rules and the lattice energy of the potential products. wikiwand.com

Sustainable Synthesis of Morpholines Utilizing Sulfate-Containing Reagents

Recent advancements have focused on developing environmentally benign methods for constructing the morpholine ring itself, with sulfate-containing reagents emerging as key players in green chemistry approaches.

Green Synthesis of Morpholines via Selective Monoalkylation of Amines with Ethylene (B1197577) Sulfate

A notably efficient and green protocol for the synthesis of morpholines involves the reaction of 1,2-amino alcohols with ethylene sulfate (ES). chemrxiv.orgchemrxiv.orgorganic-chemistry.org This method is a simple, high-yielding, one or two-step, redox-neutral process that utilizes inexpensive and readily available reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). chemrxiv.orgorganic-chemistry.orgthieme-connect.com This approach presents significant environmental and safety advantages over traditional methods, which often involve multiple steps and the use of hazardous reagents like chloroacetyl chloride and strong reducing agents. chemrxiv.org

The key to this methodology is the ability to achieve clean and selective monoalkylation of the amine in the 1,2-amino alcohol. chemrxiv.orgorganic-chemistry.org The resulting intermediate is a zwitterion that can be readily isolated and then cyclized to form the morpholine ring. thieme-connect.com

Mechanistic Investigations of SN2 Reactions and Zwitterionic Intermediates

The reaction between the amine of a 1,2-amino alcohol and ethylene sulfate proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. chemrxiv.orgorganic-chemistry.org In this concerted step, the nucleophilic amine attacks one of the electrophilic methylene (B1212753) carbons of the ethylene sulfate ring. youtube.com This attack occurs from the backside (180° to the C-O bond), leading to the simultaneous breaking of the carbon-oxygen bond and opening of the cyclic sulfate ring. masterorganicchemistry.comlibretexts.org

This SN2 reaction forms a zwitterionic intermediate, which contains both a positive charge on the newly formed ammonium (B1175870) group and a negative charge on the sulfate group. thieme-connect.com A significant advantage of this methodology is that these zwitterionic intermediates are often crystalline and can be easily isolated in high purity. thieme-connect.com The subsequent step involves the cyclization of this zwitterionic intermediate. Upon treatment with a base like tBuOK, the alcohol moiety is deprotonated, and the resulting alkoxide performs an intramolecular nucleophilic attack, displacing the sulfate group and forming the morpholine ring. thieme-connect.com

Substrate Scope and Stereoselective Synthesis Considerations

The green synthesis of morpholines using ethylene sulfate demonstrates a broad and versatile substrate scope. The methodology is effective for a wide variety of 1,2-amino alcohols, allowing for the synthesis of morpholines with diverse substituents at various positions. chemrxiv.orgchemrxiv.org Research has shown successful synthesis with numerous examples derived from primary amines. chemrxiv.orgchemrxiv.org The degree of selectivity for monoalkylation over dialkylation is dependent on the structure of the reacting 1,2-amino alcohol and the unique reactivity of ethylene sulfate. chemrxiv.orgchemrxiv.org

While the primary focus of the ethylene sulfate method has been on its green credentials and broad applicability, stereoselectivity is a critical consideration in modern synthesis. For chiral 1,2-amino alcohols, the SN2 reaction with ethylene sulfate and subsequent intramolecular cyclization are expected to proceed with retention or inversion of stereochemistry at the carbinol center, depending on the specific cyclization pathway. Other synthetic methods for morpholines have demonstrated high levels of diastereoselectivity, often using metal catalysts or specific directing groups to control the stereochemical outcome. nih.gov For instance, copper(II)-promoted oxyamination of alkenes has been used to produce 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov The specific stereochemical outcomes of the ethylene sulfate method would depend on the stereochemistry of the starting 1,2-amino alcohol and the reaction conditions employed for the cyclization step.

The table below summarizes the types of substrates that have been successfully employed in this green synthetic route.

| Substrate Class | Substituent Position Tolerance | Key Features |

| Primary 1,2-Amino Alcohols | Various positions on the carbon backbone | High yields, clean monoalkylation |

| Substituted 1,2-Amino Alcohols | Alkyl and aryl groups | Demonstrates broad functional group tolerance |

| Active Pharmaceutical Ingredient Precursors | Complex structures containing 1,2-amino alcohol motifs | Applicable to late-stage functionalization |

| Simple Primary Amines | Formal synthesis demonstrated | Expands utility beyond 1,2-amino alcohols |

Scalable Synthetic Protocols and Process Optimization

The demand for morpholine derivatives in various fields, particularly pharmaceuticals, has driven the development of scalable synthetic routes. A notable example is a four-step synthesis for a spiro-scaffold containing two morpholine rings. acs.orgbirmingham.ac.ukfigshare.comchemrxiv.org This high-yielding process can be performed on a large scale, starting from readily available materials. acs.orgbirmingham.ac.ukfigshare.comchemrxiv.org The synthesis involves the creation of a 2-chloromethyl-substituted morpholine intermediate, which then undergoes elimination to form an exocyclic enol ether. acs.org The second morpholine ring is constructed from this intermediate in two subsequent steps. acs.org This methodology is not only scalable but also allows for the generation of analogues by substituting one or both morpholine rings. acs.orgbirmingham.ac.uk

Process optimization has also been a key focus in the synthesis of morpholine-2,5-diones (MDs) from amino acid precursors. acs.orgnih.govnih.gov A simplified, high-yield procedure has been developed and successfully applied to a range of hydrophobic amino acids. acs.orgnih.govnih.gov The optimization of the synthesis of leucine-derived MD, for instance, aimed to maximize yield while simplifying reaction and purification procedures. acs.orgnih.gov This was achieved by exploring the reaction of leucine (B10760876) with chloroacetyl chloride under Schotten-Baumann conditions, using sodium hydroxide as a base in a biphasic system. acs.org The optimization of reaction conditions, such as temperature, led to significant improvements in yield. acs.orgnih.gov

Table 1: Optimization of N-(chloroacetyl)-leucine (LeuCl) Synthesis acs.orgnih.gov

| Entry | Conditions | Yield (%) |

|---|---|---|

| E1 | Stoichiometric ClACl, diethyl ether/NaOH (pH 12), 0 °C, 7 h | 73 (crude) |

| E2 | Recrystallization of E1 product in ethyl acetate (B1210297) | 49 |

Development of Redox-Neutral Annulation Protocols

Redox-neutral reactions are highly desirable in synthesis as they often lead to higher atom economy and avoid the use of potentially harsh oxidizing or reducing agents. A simple and high-yielding one or two-step redox-neutral protocol has been developed for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide. organic-chemistry.orgchemrxiv.orgnih.govchemrxiv.org A key aspect of this methodology is the ability to achieve clean N-monoalkylation products from a simple SN2 reaction between the 1,2-amino alcohol and ethylene sulfate. organic-chemistry.org This approach has significant environmental and safety advantages over traditional methods that often involve a three-step process including a reduction step. chemrxiv.org

Another innovative redox-neutral annulation strategy involves the use of diphenyl vinyl sulfonium (B1226848) triflate as a bis-electrophile for the synthesis of morpholines, thiomorpholines, and piperazines from β-amino alcohols, β-amino thiols, and β-amino amines, respectively. bris.ac.uknih.gov This one-step protocol is notable for its simplicity and mild reaction conditions (triethylamine in dichloromethane (B109758) at room temperature), avoiding the redox processes that can limit the functional group tolerance of other methods. bris.ac.uk

Multi-component Reactions and Functionalized Morpholine Synthesis

Multi-component reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. These reactions are highly efficient and atom-economical, making them attractive for the synthesis of diverse libraries of compounds.

Catalytic Approaches for Chromene Core Synthesis Utilizing Morpholine

Morpholine has been effectively utilized as a catalyst in the one-pot, multi-component synthesis of compounds containing a chromene core. researchgate.net Specifically, it catalyzes the condensation of aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) in water to produce dihydropyrano[c]chromene derivatives in good yields. researchgate.net The use of morpholine as a catalyst in an aqueous medium highlights the green chemistry aspects of this synthetic approach, reducing the reliance on hazardous organic solvents. researchgate.net The catalytic activity of morpholine in this context is attributed to its basic nature, which facilitates the initial condensation steps of the reaction cascade. researchgate.net

Synthesis of Morpholine-2,5-Diones from Amino Acid Precursors

Morpholine-2,5-diones (MDs) are important building blocks, particularly for the synthesis of biodegradable polymers. acs.orgnih.govnih.govresearchgate.net A common and efficient route to MDs involves a two-step process starting from amino acids. acs.orgnih.gov In the first step, the amino acid is reacted with an α-halogenated acyl halide, such as chloroacetyl chloride, to form an N-(α-haloacyl)-α-amino acid intermediate. acs.orgnih.gov This reaction is typically performed in the presence of a base. acs.orgnih.gov The subsequent intramolecular cyclization of this intermediate, often facilitated by a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF), yields the desired morpholine-2,5-dione (B184730). acs.orgnih.gov This method has been successfully applied to a variety of natural hydrophobic amino acids. acs.orgnih.gov

There are three main established procedures for the synthesis of the 6-membered ring of morpholine-2,5-diones researchgate.net:

Cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.net

Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters. researchgate.net

Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.net

The first method generally provides higher yields. researchgate.net

Table 2: Synthesis of Morpholine-2,5-dione from Leucine acs.orgnih.gov

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Leucine, Chloroacetyl chloride | NaOH, Diethyl ether/water, 0 °C | 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) | 49% (after recrystallization) |

| 2 | LeuCl | NaHCO3, DMF, 60 °C | Leucine-derived MD (MD(Leu)) | 55% (after recrystallization) |

Preparation of Morpholine-Substituted Tetrahydroquinoline Derivatives

Morpholine-substituted tetrahydroquinoline derivatives have been synthesized as part of medicinal chemistry efforts. researchgate.netmdpi.comnih.govscilit.com The synthesis of these compounds typically involves a multi-step sequence. researchgate.net For example, a synthetic route may begin with the nitration of a tetrahydroquinoline scaffold, followed by deprotection. researchgate.net The subsequent steps involve amidation/coupling reactions to introduce the morpholine moiety, often via a morpholine-4-carbonyl chloride, followed by a reduction of the nitro group. researchgate.net The final step can involve another coupling reaction to add further substituents to the tetrahydroquinoline core. researchgate.net This modular approach allows for the systematic exploration of structure-activity relationships by varying the substitution pattern on the tetrahydroquinoline ring and incorporating the morpholine group at different positions. researchgate.netmdpi.com

Catalytic Applications and Mechanistic Insights of Morpholine Based Systems

Organocatalytic Roles of Morpholine (B109124) and Its Derivatives

The use of morpholine-containing molecules as organocatalysts has garnered considerable attention. The presence of the nitrogen atom is key to its catalytic activity, particularly in enamine catalysis, although its reactivity is nuanced compared to other cyclic amines like pyrrolidine.

Chiral morpholines are valuable scaffolds in organic synthesis and medicinal chemistry. rsc.org The development of catalytic asymmetric methods to construct these molecules is an active area of research. rsc.org Organocatalysis has provided a green and direct pathway to highly functionalized chiral products. nih.gov

While enamines derived from morpholine are generally less reactive than those from pyrrolidine or piperidine due to the electronic influence of the ring oxygen and the pyramidalization of the nitrogen atom, recent studies have shown their effectiveness. nih.govfrontiersin.org For instance, new organocatalysts belonging to the class of ß-morpholine amino acids have been successfully tested in the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov These catalysts, despite the known limitations of the morpholine ring in enamine catalysis, have afforded condensation products with excellent yields, high diastereoselection, and good to excellent enantioselectivity. nih.gov Computational studies have revealed that a carboxylic moiety in the ß-position to the amine group plays a crucial role in the catalytic cycle, helping to self-catalyze the protonation of a key intermediate. frontiersin.org

Furthermore, an efficient catalytic method for the enantioselective synthesis of 3-substituted morpholines has been developed using a one-pot tandem reaction that combines titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.org This method achieves high yields and enantiomeric excesses (ee >95%) and is scalable. organic-chemistry.org Mechanistic studies indicate that hydrogen-bonding interactions between the substrate's oxygen and the ruthenium catalyst's ligand are critical for achieving high enantioselectivity. organic-chemistry.org Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has also been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% ee. rsc.org

The morpholine heterocycle is a structural unit found in many bioactive compounds and FDA-approved drugs. nih.govnih.gov Consequently, the development of synthetic methods to generate complex and functionally diverse morpholine derivatives is of significant interest. nih.govnih.govdigitellinc.com

Systematic chemical diversity has been employed as a concept to guide the synthesis of a collection of methyl-substituted morpholine acetic acid esters starting from enantiomerically pure amino acids and amino alcohols. nih.govnih.gov This approach allows for the production of diverse C-substituted morpholines that vary systematically in their regiochemistry and stereochemistry. nih.govnih.gov Key ring-forming strategies include intramolecular aza-Michael reactions. nih.gov

Catalytic methods are also employed to induce cyclization for morpholine ring formation. For instance, mercury(II)-salt-induced cyclization represents a method for creating six-membered morpholine derivatives. beilstein-journals.org Additionally, an organocatalytic enantioselective chlorocycloetherification protocol using a cinchona alkaloid-derived catalyst furnishes chiral morpholines containing a quaternary stereocenter from alkenol substrates in excellent yields and enantioselectivities. rsc.org

Morpholine and its derivatives, such as 4-methylmorpholine, act as amine catalysts in the formation of urethanes from isocyanates and alcohols. nih.govnih.gov Theoretical and computational studies have been instrumental in elucidating the reaction mechanism. nih.govnih.gov

In the absence of a catalyst, the reaction between phenyl isocyanate and butan-1-ol proceeds through a concerted step. nih.gov However, the presence of a morpholine catalyst significantly alters the reaction pathway, introducing a multi-step mechanism. nih.govnih.govdntb.gov.ua The catalytic cycle involves seven steps, starting with the formation of a complex between the catalyst and the alcohol. nih.govnih.gov This is followed by the addition of the isocyanate to form a trimolecular complex. nih.gov The reaction then proceeds through a zwitterionic intermediate, leading to the final urethane (B1682113) product and regeneration of the catalyst. nih.govnih.gov

Computational studies have shown that 4-methylmorpholine is a more effective catalyst than morpholine for urethane formation. nih.govnih.gov This difference in catalytic activity is associated with their respective proton affinities. nih.govnih.gov The lower proton affinity of 4-methylmorpholine is linked to a better catalytic effect. nih.gov

| Species | Morpholine | 4-Methylmorpholine |

|---|---|---|

| Transition State 1 (TS1) | 29.7 | 26.6 |

| Intermediate (IM) | 12.79 | 8.77 |

| Transition State 2 (TS2) | 5.46 | -2.68 |

Heterogeneous Catalysis with Morpholine-Modified Materials

The immobilization of morpholine onto solid supports or its use as a ligand in metal complexes provides a pathway to robust and recyclable heterogeneous catalysts. These materials often exhibit enhanced selectivity and stability compared to their homogeneous counterparts.

The design of stable and highly active heterogeneous palladium catalysts is crucial for various organic syntheses. researchgate.netrsc.org Morpholine has been incorporated into palladium-based catalysts in several ways. One approach involves the synthesis of palladium complexes containing both morpholine and N-heterocyclic carbene (NHC) ligands. nih.govnih.gov These complexes have been thoroughly characterized using techniques such as NMR, FTIR, and single-crystal X-ray diffraction. nih.govnih.gov X-ray studies reveal a slightly distorted square planar geometry around the palladium atom, with coordination from the NHC ligand's carbene carbon, the morpholine ring's nitrogen, and two bromide ligands. nih.gov

Another strategy involves anchoring palladium species onto supports functionalized with morpholine or related amino groups. For instance, palladium has been grafted onto an amino-functionalized organozinc coordination polymer. researchgate.netrsc.org A particularly effective catalyst has been developed by loading palladium species onto an amino poly(styrene-co-maleic anhydride) polymer (ASMA) encapsulated γ-Al2O3 pellet material, which is then modified with morpholine. mdpi.com The morpholine connects to the polymer layer via an amide bond. mdpi.com This composite material has been characterized by a suite of techniques including XRD, TGA, SEM, TEM, FT-IR, and ICP-OES, confirming the successful modification and uniform embedding of palladium clusters. mdpi.com

Morpholine-modified palladium catalysts have shown exceptional performance in selective hydrogenation reactions. mdpi.com A significant application is the hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN), an important chemical intermediate. mdpi.com A major challenge in this process is preventing the undesired side reaction of dehalogenation. mdpi.com

The morpholine-modified Pd/γ-Al2O3@ASMA catalyst demonstrates excellent catalytic activity and selectivity for this transformation. mdpi.com The immobilized morpholine acts as a dechlorination inhibitor, effectively suppressing the hydrodechlorination of the aromatic ring. mdpi.com This catalyst achieves nearly 100% conversion of p-CNB with a selectivity for p-CAN up to 99.51%, a significant improvement over the unmodified alumina-supported palladium catalyst (47.09% selectivity). mdpi.com The catalyst also shows excellent reusability, maintaining its high performance for at least 10 cycles. mdpi.com The concentration of morpholine used in the modification process is a critical parameter, with optimal results observed at a concentration of 100 g/L. mdpi.com Beyond this concentration, the catalyst's activity begins to decrease. mdpi.com

The modification of palladium catalysts with various promoters is a known strategy to improve ethylene (B1197577) selectivity during acetylene hydrogenation. researchgate.net Modifiers can alter the geometric and electronic properties of the palladium surface, enhancing performance. researchgate.net Similarly, modifying activated carbon supports with agents like HNO3 can increase the number of oxygen-containing functional groups, which act as anchors for active metals and improve their dispersion, thereby enhancing catalytic performance in naphthalene hydrogenation. nih.gov

| Catalyst | p-CNB Conversion (%) | p-CAN Selectivity (%) |

|---|---|---|

| Morpholine-Modified 0.27 wt% Pd/γ-Al2O3@ASMA | ~100 | 99.51 |

| Blank Alumina Supported Palladium | Not specified | 47.09 |

Advanced Analytical and Spectroscopic Characterization of Morpholine Sulfate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure, conformation, and dynamics of molecules. Its application to morpholine-sulfate systems provides detailed insights into their chemical environment.

Comprehensive Structural Elucidation and Conformational Analysis (¹H, ¹³C, 2D NMR, NOESY)

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides fundamental information about the molecular structure by revealing the chemical environment of hydrogen and carbon atoms, respectively. ¹H NMR spectra display distinct signals for the protons in the morpholine (B109124) ring, typically appearing as complex multiplets due to spin-spin coupling between adjacent protons. ¹³C NMR spectra offer information on the carbon backbone. Advanced 2D NMR techniques are crucial for unambiguous structural assignment and conformational analysis. Techniques such as COSY (Correlation Spectroscopy) establish through-bond correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly bonded and longer-range carbons, respectively researchgate.netnih.govresearchgate.netemerypharma.commdpi.comnih.gov.

NOESY (Nuclear Overhauser Effect SpectroscopY) is particularly vital for conformational studies, as it detects through-space correlations between protons that are spatially close, even if not directly bonded researchgate.nethuji.ac.il. This allows for the determination of the relative spatial arrangement of atoms within the morpholine ring and any associated counterions or substituents, thereby elucidating the molecule's conformation chemrxiv.orgresearchgate.net. For morpholine derivatives, NMR studies have confirmed chair conformations for the morpholine ring researchgate.netnih.gov.

In Situ Monitoring of Reaction Kinetics and Biodegradation Intermediates

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions and biological processes directly within the reaction vessel or sample matrix, providing kinetic data and enabling the identification of transient intermediates researchgate.netnih.govnih.govmt.commt.comcam.ac.uk. In the context of morpholine biodegradation, in situ ¹H NMR has been instrumental in identifying key intermediates formed during microbial degradation pathways nih.govnih.govresearchgate.netresearchgate.net. For instance, studies have identified glycolate (B3277807) and 2-(2-aminoethoxy)acetate (B1259841) as significant intermediates in the microbial breakdown of morpholine nih.govnih.govresearchgate.net. The ability to monitor these processes in real-time provides invaluable data for understanding metabolic pathways and reaction kinetics.

Table 5.1.2: Identified Morpholine Biodegradation Intermediates

| Intermediate | Technique Used for Identification | Reference(s) |

|---|---|---|

| Glycolate | ¹H NMR (in situ) | nih.govnih.govresearchgate.netresearchgate.net |

Dynamic NMR Studies for Ring Inversion Barriers

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as ring inversion in cyclic molecules. By varying the temperature of the sample, researchers can observe changes in NMR spectra as molecular motions become faster or slower. For morpholine derivatives, variable-temperature ¹H NMR spectroscopy has been used to determine the energy barriers associated with the ring inversion process nih.govresearchgate.netacs.orgsci-hub.ruacs.org. These studies often involve analyzing the coalescence of signals from axial and equatorial protons as the ring flips between its chair conformations. The presence of substituents, such as sulfonyl groups, can influence these barriers through electronic and steric effects nih.govacs.orgsci-hub.ruacs.org.

Table 5.1.3: Example Ring Inversion Barriers in Morpholine Derivatives

| Compound Class | Technique | Example Energy Barrier (kcal mol⁻¹) | Reference(s) |

|---|---|---|---|

| N-sulfonyl morpholines | Variable-Temp ¹H NMR | 9.2–10.3 | nih.govacs.orgsci-hub.ruacs.org |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) and its hyphenated techniques, such as GC-MS and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), are powerful tools for identifying and quantifying chemical compounds, including morpholine and its derivatives, in complex matrices.

Identification and Quantification of Morpholine and its Derivatives in Complex Matrices

GC-MS is widely used for the analysis of volatile and semi-volatile compounds, including morpholine, in various matrices such as food, environmental samples, and industrial fluids mdpi.comdntb.gov.uanih.govresearchgate.netnih.govcampoly.com. The technique separates compounds based on their volatility and affinity for the GC column, followed by detection and identification by the mass spectrometer, which generates a characteristic mass spectrum (fingerprint) that can be compared against spectral libraries campoly.com. For morpholine, derivatization techniques, such as reaction with sodium nitrite (B80452) to form N-nitrosomorpholine, can enhance its volatility and detectability by GC-MS researchgate.net. LC-MS/MS offers an alternative or complementary approach, particularly for less volatile or more polar compounds, and has been employed for morpholine analysis in food matrices researchgate.netnifc.gov.vn. These methods allow for sensitive and selective quantification, with reported limits of detection (LOD) and recovery rates varying depending on the matrix and specific method mdpi.comnih.govresearchgate.netnih.govnifc.gov.vn.

Table 5.2.1: Performance Metrics for Morpholine Analysis in Complex Matrices

| Technique | Matrix Type | LOD (µg/kg) | Recovery (%) | Reference(s) |

|---|---|---|---|---|

| GC-MS | Apple/Citrus Peel | 1.3–3.3 | 88.6–107.2 | mdpi.comnih.govresearchgate.netnih.gov |

| UPLC-MS/MS | Apple | 2 | 83–108 | nifc.gov.vn |

Detection of Environmental Metabolites

MS techniques are also critical for identifying breakdown products or metabolites of compounds in environmental samples. While direct MS analysis of morpholine metabolites is less frequently detailed in the provided search results compared to NMR, the principles of MS are inherently used for metabolite identification. For instance, studies identifying biodegradation intermediates of morpholine using NMR nih.govnih.govresearchgate.net could be complemented by MS to confirm the molecular weight and fragmentation patterns of these intermediates, thereby providing further structural confirmation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a powerful tool for detecting and identifying a wide range of metabolites in environmental and biological samples acs.org.

Based on the comprehensive search conducted, specific research studies focusing on the chemical compound "Morpholine, sulfate" utilizing Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) for corrosion inhibition have not been identified.

The executed searches provided information on morpholine and various morpholine derivatives, such as morpholine salts (e.g., morpholine carbonate, morpholine benzoate) and morpholine surfactants, detailing their application and mechanisms in corrosion inhibition through electrochemical techniques researchgate.netresearchgate.netbohrium.commdpi.comgoogle.com. However, direct experimental data, research findings, or data tables pertaining specifically to "this compound" for the outlined section (5.5.2. Electrochemical Impedance and Potentiodynamic Polarization Studies in Corrosion Inhibition) were not found.

Due to the strict requirement to focus solely on the chemical compound "this compound" and to adhere strictly to the provided outline without introducing information outside the explicit scope, it is not possible to generate the requested article section.

Compound Name:

Morpholine, sulfate (B86663)

Computational Chemistry and Theoretical Modeling of Morpholine Sulfate Interactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, reactivity, and energetic properties of molecules. These methods allow researchers to simulate molecular behavior without the need for physical experiments, offering a cost-effective and insightful approach.

Prediction of Electronic Structure and Reactivity Profiles

DFT calculations can accurately determine the distribution of electrons within the morpholine (B109124) sulfate (B86663) molecule, revealing key regions of high and low electron density. This information is crucial for understanding the compound's reactivity. By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and atomic charges, researchers can predict potential reaction sites and the molecule's susceptibility to electrophilic or nucleophilic attack uctm.edukuleuven.beresearchgate.net. The HOMO-LUMO gap, for instance, is directly related to chemical reactivity and charge transfer capabilities, indicating how readily a molecule might participate in chemical reactions researchgate.net. While specific DFT studies focusing solely on morpholine sulfate's electronic structure are not extensively detailed in the provided search results, general principles of DFT applied to ionic compounds and organic molecules highlight its utility in predicting these properties uctm.eduresearchgate.net.

Adsorption Mechanism Studies in Materials Science Applications

Computational methods are widely employed to study the adsorption mechanisms of compounds on material surfaces, particularly in applications like corrosion inhibition. While direct studies on morpholine sulfate for this specific purpose are not explicitly found, related morpholine salts, such as morpholine carbonate and morpholine benzoate (B1203000), have been investigated using DFT to understand their adsorption on steel surfaces bohrium.commdpi.com. These studies reveal that morpholine derivatives can form protective layers through physical and chemical adsorption, coordinating with metal atoms via their nitrogen and oxygen atoms bohrium.commdpi.com. DFT calculations can determine adsorption energies, identify preferred adsorption sites, and elucidate the nature of the interaction (e.g., chemisorption vs. physisorption), providing a molecular-level understanding of how these compounds protect materials from degradation bohrium.commdpi.comudel.edunih.gov.

Conformational Analysis and Energy Minimization

The spatial arrangement of atoms within a molecule, known as its conformation, significantly influences its properties and interactions. Quantum chemical calculations, including energy minimization techniques, are used to identify the most stable conformers of a molecule and their relative energies arxiv.orgresearchgate.net. For morpholine itself, studies have shown that chair conformers are generally more stable than boat conformers researchgate.netacs.org. While specific conformational analyses for morpholine sulfate are not detailed, the principles of conformational searching and energy minimization are standard in computational chemistry for optimizing molecular structures and understanding their flexibility arxiv.orguoa.grverachem.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, capturing their movements, interactions, and thermodynamic properties in a simulated environment, such as a solvent mdpi.comzib.deosti.govnih.gov.

Exploration of Molecular Interactions and Dynamics of Morpholine-Containing Systems

MD simulations are invaluable for exploring how molecules like morpholine sulfate interact with their surroundings, including solvent molecules and other solutes. These simulations can reveal details about solvation shells, diffusion coefficients, and the formation of transient molecular clusters or complexes mdpi.comzib.deosti.gov. While direct MD simulations specifically on morpholine sulfate are not detailed in the search results, MD has been used to study the interactions of morpholine derivatives and other ionic compounds in various systems mdpi.comzib.deosti.govresearchgate.net. For example, MD has been employed to study the interactions of morpholine-containing ionic liquids with other molecules and to understand the behavior of charged species like sulfate ions in solution mdpi.comosti.govresearchgate.net. These studies highlight the capability of MD to capture complex intermolecular forces and dynamic processes.

Theoretical Mechanistic Elucidation

Computational chemistry, through DFT and MD simulations, provides a theoretical framework for elucidating the mechanisms behind observed phenomena. For instance, in corrosion inhibition, DFT can explain why a particular molecule is effective by analyzing its electronic structure and adsorption behavior on a metal surface bohrium.commdpi.comijcsi.pro. Similarly, MD simulations can illustrate the dynamic processes involved in interactions, such as how a molecule diffuses through a solvent or binds to a receptor zib.denih.gov. The combined insights from these theoretical approaches allow for a deeper understanding of the fundamental principles governing the behavior and efficacy of compounds like morpholine sulfate.

Compound List

Catalytic Reaction Pathway Analysis

Theoretical studies have explored the catalytic potential of morpholine and its derivatives in various chemical reactions. For instance, computational studies have investigated morpholine's role as an organocatalyst in urethane (B1682113) formation. These analyses, employing methods like Density Functional Theory (DFT) with BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory, have elucidated reaction mechanisms involving morpholine. The research indicates that morpholine can participate in a multi-step catalytic process, influencing the reaction pathway and kinetics. While morpholine acts as a catalyst, its effectiveness has been compared to related compounds, with findings suggesting that structural modifications, such as methylation in 4-methylmorpholine, can enhance its catalytic performance. These studies optimize geometries and calculate thermodynamic properties to understand the catalytic cycle, revealing that morpholine-catalyzed reactions often involve seven steps, differing significantly from catalyst-free processes. The analysis of transition states and intermediates provides a detailed understanding of the energy profiles governing these transformations, highlighting the importance of proton affinity in catalytic efficiency nih.govresearchgate.netnih.gov.

While direct studies on morpholine sulfate as a catalyst are less prevalent in the provided search results, related research on morpholine salts, such as morpholine carbonate and benzoate, has utilized computational simulations to understand their corrosion inhibition mechanisms. These studies reveal that these salts form protective layers through adsorption on metal surfaces, coordinating with metal atoms via nitrogen and oxygen atoms. Quantum chemical calculations in these contexts have demonstrated that different morpholine salts exhibit varying adsorption energies and electron transfer capabilities, influencing their performance bohrium.com.

Modeling of Biodegradation Processes and Enzyme-Substrate Binding

The biodegradation of morpholine has been a subject of computational and theoretical investigation, aiming to map its metabolic pathways and understand its interaction with biological systems. Studies have proposed general pathways for the degradation of nitrogen heterocyclic compounds, including morpholine, by microorganisms. These pathways often involve the cleavage of a C-N bond, leading to the formation of an intermediary amino acid, followed by deamination and oxidation into a diacid, which is then mineralized. Techniques like 1H-NMR and ionspray mass spectrometry have been used to confirm metabolite structures during degradation by specific bacterial strains, such as Mycobacterium aurum MO1 researchgate.netnih.gov.

Computational modeling also aids in predicting biodegradability. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity, have been developed to predict the aerobic biodegradation of N-heterocycles. These models utilize molecular fragments and physicochemical properties to categorize compounds based on their biodegradability, with high classification accuracy reported for some models d-nb.infoeuropa.eu.

Research has also explored the potential for enzyme-substrate binding and inhibition. While specific computational studies on morpholine sulfate binding to enzymes are not explicitly detailed, related work on morpholine derivatives has utilized molecular docking to assess their interactions with target proteins. For example, studies on morpholine-based Schiff bases and thiazole (B1198619) derivatives have employed molecular docking to predict binding affinities and interactions with enzymes like carbonic anhydrase and mTOR. These computational analyses help in understanding how these compounds interact with active sites, identifying key residues for binding, and guiding the design of potential enzyme inhibitors dergipark.org.trresearchgate.netnih.govnih.govnih.gov. The insights gained from these computational approaches are crucial for understanding the fate of morpholine in the environment and its potential interactions within biological systems.

Applications of Morpholine Sulfate Systems in Advanced Materials Science and Engineering

Development of Functional Materials and Ionic Liquids with Morpholinium Derivatives

Morpholinium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C that have garnered significant interest as "green" solvents and functional materials due to their low vapor pressure, high thermal stability, and tunable properties. frontiersin.orgresearchgate.netrsc.org These ILs are considered promising for applications in electrochemistry, micellization, and catalysis. arxiv.org The morpholinium cation, in combination with various anions including sulfate (B86663), can be tailored to create materials with specific functionalities. frontiersin.orgarxiv.org

For instance, morpholinium-based ILs have been investigated for their ability to dissolve cellulose, a key step in the production of biofuels and other bio-based materials. researchgate.netrsc.org N-allyl-N-methylmorpholinium acetate (B1210297) has been shown to be a highly effective solvent for this purpose. researchgate.netrsc.org Furthermore, morpholinium derivatives are used in the formulation of electrolytes for electrochemical devices like fuel cells and sensors. chemscene.com Their ability to stabilize reactive intermediates also makes them valuable in catalysis, enhancing the efficiency of chemical reactions. chemscene.com The biocompatibility of some morpholinium ILs has also opened doors for their use in biomedical applications such as drug delivery systems. chemscene.com

Biodegradable Polymers Derived from Morpholine-2,5-Diones

Morpholine-2,5-diones are heterocyclic compounds that serve as crucial monomers in the synthesis of biodegradable polymers, specifically polydepsipeptides. nih.gov These polymers are of great interest for biomedical applications due to their combination of the desirable mechanical properties of polyamides and the inherent biodegradability of polyesters. researchgate.netacs.orgnih.gov

Ring-Opening Polymerization Techniques for Polydepsipeptides

The primary method for synthesizing polydepsipeptides from morpholine-2,5-dione (B184730) derivatives is through ring-opening polymerization (ROP). nih.govresearchgate.netacs.org This technique allows for the creation of alternating copolymers of α-hydroxy acids and α-amino acids. nih.govresearchgate.netacs.org

The ROP of morpholine-2,5-diones is typically carried out at elevated temperatures and can be initiated by various catalysts, including metal compounds and enzymes. researchgate.netacs.org Stannous octoate is a commonly used catalyst for this reaction, which is often performed in the melt. nih.govutwente.nl Researchers have also explored organobase-catalyzed ROP, which can offer better control over the polymer's molecular weight and dispersity. researchgate.netacs.org The properties of the resulting polydepsipeptides can be tuned by varying the substituents on the morpholine-2,5-dione ring, allowing for the creation of materials with a wide range of characteristics suitable for applications such as drug delivery, tissue engineering, and smart materials. nih.govmdpi.comacs.org

| Polymer Type | Monomer Used | Key Properties | Potential Applications |

| Polydepsipeptides | Morpholine-2,5-dione | Biodegradable, flexible | Drug delivery systems |

| Poly(ester amides) | Morpholine-2,5-dione | High mechanical strength | Tissue engineering |

| Copolymers with Lactones | Morpholine-2,5-dione + Lactones | Enhanced thermal stability | Biomedical implants |

Advanced Adsorption and Separation Technologies

The modification of materials with morpholine (B109124) functional groups has shown significant promise in the development of advanced adsorbents for environmental applications. These materials are particularly effective in the selective removal of pollutants from water.

Selective Removal of Anionic Pollutants, Including Sulfate Ions, using Morpholine-Modified Materials

Morpholine-modified materials can be engineered to have a high affinity for specific anionic pollutants, including sulfate ions. The adsorption process typically involves the immobilization of pollutants onto the surface of the solid adsorbent material. preprints.org This can occur through physical interactions, such as electrostatic forces and hydrogen bonding, or chemical interactions like ion exchange and complexation. preprints.orgmdpi.com

Cellulose-based materials, for example, can be functionalized with various groups to enhance their adsorption capacity for pollutants. mdpi.commdpi.com The inherent properties of morpholine, when incorporated into these materials, can improve the selectivity for anions like sulfate. While direct studies focusing solely on morpholine-modified materials for sulfate removal are emerging, the principles of modifying adsorbents to target specific ions are well-established. For instance, other specialized compounds have demonstrated high selectivity in precipitating sulfate from water, even in complex matrices like seawater. chemrxiv.org This highlights the potential for developing highly effective morpholine-based adsorbents for targeted pollutant removal.

Corrosion Inhibition in Industrial Systems

Morpholine and its derivatives are widely utilized as corrosion inhibitors, particularly in industrial steam systems for power plants and in the oil and gas industry. e3s-conferences.orgwikipedia.orgnih.goviarc.fr Their effectiveness stems from their ability to neutralize acidic components and form a protective film on metal surfaces. nih.gov

Design and Evaluation of Morpholine-Based Corrosion Inhibitors for Steel

Morpholine-based compounds are designed to act as mixed-type inhibitors, meaning they slow down both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. acs.org They function by adsorbing onto the steel surface, creating a barrier that isolates the metal from the corrosive environment. researchgate.netmdpi.com This adsorption can be physical, chemical, or a combination of both. researchgate.netmdpi.com

Recent research has focused on synthesizing novel morpholine derivatives with enhanced corrosion inhibition properties. For example, s-triazine molecules incorporating a morpholine group have shown significant efficacy in protecting stainless steel. acs.org Similarly, morpholine salt volatile corrosion inhibitors (VCIs), such as morpholine benzoate (B1203000) and morpholine carbonate, have demonstrated high corrosion inhibition efficiency for carbon steel. researchgate.netmdpi.com The evaluation of these inhibitors often involves electrochemical techniques and surface analysis to understand their performance and mechanism of action. acs.orgresearchgate.netmdpi.com

| Inhibitor | Metal | Environment | Inhibition Efficiency (%) |

| s-triazine/anilino-morpholino derivatives | N80 carbon steel | Acidic solution | 98.77 |

| Morpholine benzoate | Carbon steel | Atmospheric | >85 |

| Morpholine carbonate | Carbon steel | Atmospheric | >85 |

Surface Adsorption Mechanisms and Protective Layer Formation

The efficacy of morpholine sulfate as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface and form a persistent, protective barrier. This barrier isolates the metal from the corrosive environment, thereby mitigating the electrochemical reactions that lead to degradation. The process involves a combination of physical and chemical adsorption mechanisms, driven by the distinct chemical properties of the morpholine cation and the sulfate anion.

The primary mechanism of protection involves the adsorption of the morpholine cation onto the metallic substrate. This process is facilitated by the presence of heteroatoms, specifically the nitrogen and oxygen atoms within the morpholine ring. mdpi.comresearchgate.netresearchgate.net These atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (such as iron in steel), leading to the formation of coordinate covalent bonds. mdpi.comresearchgate.netresearchgate.net This type of interaction, known as chemisorption, results in a strongly bonded inhibitor layer.

Initial Electrostatic Attraction (Physisorption): In a corrosive medium, the metal surface often carries a net charge. The charged morpholinium cations and sulfate anions are initially attracted to the oppositely charged regions of the metal surface through electrostatic forces. This initial, weaker adsorption is known as physisorption. mdpi.com

Competitive Adsorption: Water molecules, which are polar and play a direct role in the corrosion process, are also adsorbed on the metal surface. The inhibitor molecules must displace these water molecules to form a protective film. researchgate.net The effectiveness of an inhibitor is partly determined by its ability to compete successfully for active surface sites.

Chemisorption and Film Formation: Following the initial physical adsorption, the morpholine cation can form stronger, more stable coordinate bonds with the metal atoms. mdpi.comresearchgate.netresearchgate.net This chemical adsorption creates a more robust and dense protective film. The inhibitor molecules arrange themselves on the surface, creating a hydrophobic layer that repels water and prevents the diffusion of corrosive species to the metal.

Detailed Research Findings

While direct research focusing exclusively on morpholine sulfate is limited, extensive studies on other morpholine salts, such as morpholine carbonate and morpholine benzoate, provide significant insights into the expected adsorption behavior. mdpi.comresearchgate.netresearchgate.net These studies utilize a range of surface analysis and electrochemical techniques to characterize the protective layer.

Electrochemical Studies: Techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are used to evaluate the performance of inhibitors. For morpholine-based inhibitors, these studies typically show:

An increase in charge transfer resistance (Rct), indicating a slowing of the corrosion reaction at the metal-electrolyte interface. scielo.org.mxacs.org

A decrease in the double-layer capacitance (Cdl), which is attributed to the displacement of water molecules by the adsorbing inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. scielo.org.mxacs.org

A shift in the corrosion potential (Ecorr), with morpholine derivatives often acting as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netacs.org

Surface Analysis Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS analysis of steel surfaces treated with morpholine salts has confirmed the presence of nitrogen and oxygen from the morpholine ring, directly indicating their adsorption on the surface. mdpi.comresearchgate.netresearchgate.net The binding energies of Fe, N, and O peaks shift upon inhibitor adsorption, which provides evidence of the chemical interaction and bond formation between the inhibitor and the steel surface. mdpi.com

Scanning Electron Microscopy (SEM): SEM micrographs of metal surfaces exposed to corrosive environments with and without morpholine inhibitors demonstrate the formation of a protective film. researchgate.net In the absence of the inhibitor, the surface typically shows significant damage, such as pitting and uniform corrosion. In contrast, the presence of the inhibitor results in a much smoother, less damaged surface, confirming the protective action of the adsorbed layer. researchgate.net

The table below summarizes the typical findings from research on the adsorption mechanism of morpholine-based inhibitors on steel surfaces, which can be extrapolated to understand the behavior of morpholine sulfate.

| Parameter | Observation in the Presence of Morpholine-Based Inhibitor | Inferred Mechanism for Morpholine Sulfate | Supporting Evidence |

| Adsorption Type | Mixed physisorption and chemisorption. | The morpholinium cation likely chemisorbs via N and O atoms, while electrostatic interactions (physisorption) also occur. | mdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Active Sites | Heteroatoms (N, O) in the morpholine ring. | Lone electron pairs on nitrogen and oxygen atoms donate to vacant d-orbitals of iron. | mdpi.comresearchgate.netresearchgate.net |

| Inhibition Nature | Mixed-type (inhibits both anodic and cathodic reactions). | The morpholinium cation adsorbs on cathodic sites, and the overall film impedes both reactions. | researchgate.netacs.org |

| Protective Film | Forms a dense, hydrophobic barrier on the metal surface. | A uniform protective layer is formed, displacing water molecules and blocking corrosive species. | mdpi.comresearchgate.net |

The following table presents hypothetical, yet representative, data from electrochemical studies, illustrating the effect of a morpholine-based inhibitor on the corrosion of mild steel in an acidic medium. This data is analogous to what would be expected from a study on morpholine sulfate.

| Inhibitor Conc. (mM) | Corrosion Current Density (Icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 1050 | 50 | 120 | - |

| 0.5 | 210 | 250 | 85 | 80.0 |

| 1.0 | 126 | 480 | 60 | 88.0 |

| 2.0 | 73.5 | 750 | 45 | 93.0 |

| 5.0 | 52.5 | 980 | 35 | 95.0 |

This table is illustrative and based on typical results for morpholine-based inhibitors. acs.org

Future Research Trajectories and Interdisciplinary Opportunities in Morpholine Sulfate Chemistry

Integration of Artificial Intelligence and Machine Learning in Morpholine (B109124) Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and prediction of properties for novel morpholine compounds, including morpholine sulfate (B86663) derivatives. springernature.compitt.edu These computational tools can analyze vast datasets to identify structure-activity relationships, predict physicochemical properties, and propose new molecular structures with desired characteristics. springernature.comnih.gov

Key Research Areas:

Generative Models for Novel Scaffolds: AI, particularly through deep learning generative models like Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing libraries of morpholine-containing molecules to generate novel chemical entities. pitt.edunih.gov This approach can lead to the discovery of new morpholine sulfate derivatives with unique properties for various applications.

Property Prediction and Optimization: Machine learning algorithms can be developed to accurately predict key properties of morpholine sulfate and its derivatives, such as solubility, stability, and reactivity. springernature.com This predictive capability will accelerate the screening of potential candidates and guide the optimization of their molecular structures for specific functions. springernature.comacs.org

Scaffold Hopping and Lead Optimization: In drug discovery, AI-based methods can facilitate scaffold hopping to identify new core structures that mimic the activity of known morpholine-containing drugs while possessing improved properties. springernature.com For lead optimization, ML models can explore the chemical space around a promising morpholine sulfate derivative to enhance its efficacy and other pharmacological parameters. springernature.comacs.org

Exploration of Novel Sustainable Synthetic Pathways for Morpholine-Sulfate Production

The development of green and sustainable methods for synthesizing morpholines and their salts, such as morpholine sulfate, is a critical area of future research. acs.orgchemrxiv.orgorganic-chemistry.org Traditional synthetic routes often involve harsh conditions and generate significant waste, prompting the search for more environmentally friendly alternatives. organic-chemistry.orgthieme-connect.com

A promising approach involves the use of ethylene (B1197577) sulfate as a key reagent. acs.orgchemrxiv.orgorganic-chemistry.org Recent studies have demonstrated a simple, high-yielding, one or two-step protocol for converting 1,2-amino alcohols to morpholines using ethylene sulfate and potassium tert-butoxide. acs.orgchemrxiv.orgorganic-chemistry.org This method is redox-neutral and utilizes inexpensive reagents, offering significant environmental and safety benefits over traditional methods. acs.org The reaction proceeds through a zwitterionic intermediate that can often be isolated by crystallization before cyclizing to the morpholine derivative. thieme-connect.comthieme-connect.com

Future research in this area could focus on:

Expanding Substrate Scope: Investigating the applicability of the ethylene sulfate-based synthesis to a wider range of substituted 1,2-amino alcohols to produce a diverse library of morpholine derivatives. acs.orgchemrxiv.org

Catalyst Development: Exploring new catalysts that can promote the cyclization step under even milder conditions and with higher selectivity.

Expanding the Scope of Catalytic Applications to Complex Chemical Transformations

Morpholine and its derivatives have found applications as catalysts in various organic reactions. researchgate.net Future research will likely focus on expanding the catalytic utility of morpholine sulfate and related compounds to more complex and challenging chemical transformations.

Recent advancements have shown that nickel-based catalysts can be used for the amination of carbamates and sulfamates, tolerating a variety of amine nucleophiles, including morpholine. acs.org This suggests the potential for developing morpholine sulfate-based catalytic systems for C-N bond formation and other cross-coupling reactions. acs.org Furthermore, certain hydrogen phosphate (B84403) and pyrophosphate compositions have been shown to catalyze the conversion of diethylene glycolamine compounds to morpholine compounds. google.com

Potential areas for future catalytic research include:

Asymmetric Catalysis: Designing chiral morpholine sulfate-based catalysts for enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.

Tandem Reactions: Developing catalytic systems where a morpholine sulfate catalyst can facilitate multiple reaction steps in a single pot, leading to more efficient and atom-economical synthetic processes.

Polymerization Catalysis: Investigating the use of morpholine sulfate derivatives as catalysts or co-catalysts in polymerization reactions to control polymer structure and properties. rsc.org

Development of Advanced Bioremediation and Environmental Remediation Strategies

Morpholine is an environmental pollutant found in industrial effluents, and its N-nitroso derivative, N-nitrosomorpholine (NMOR), is a potential carcinogen. researchgate.netnih.gov This has spurred research into effective remediation strategies. While physical and chemical methods for removing morpholine and its derivatives can be expensive, bioremediation using microorganisms presents a more sustainable and cost-effective approach. researchgate.netzenodo.org

Several microbial strains, particularly from the Mycobacterium genus, have been identified that can degrade morpholine. nih.govzenodo.orgiicbe.org The degradation pathway often involves a monooxygenase enzyme that initiates the cleavage of the morpholine ring. zenodo.orgiicbe.org The biodegradation of N-methylmorpholine-N-oxide (NMMO), a solvent used in the textile industry, proceeds through its reduction to N-methylmorpholine and subsequent demethylation to morpholine, which is then rapidly degraded. zenodo.orgresearchgate.net

Future research in bioremediation could explore:

Enhanced Microbial Strains: Identifying and engineering new microbial strains with enhanced morpholine degradation capabilities, potentially through genetic modification or adaptation strategies. iicbe.org

Consortium-Based Approaches: Developing microbial consortia where different strains work synergistically to achieve more complete and efficient degradation of morpholine and its derivatives. iicbe.org

Sorbent Materials: Creating novel hydrogels and other adsorbent materials functionalized with morpholine derivatives to selectively capture sulfate ions and other pollutants from wastewater. mdpi.com A study demonstrated that a hydrogel containing morpholine groups exhibited increased specific surface area and enhanced adsorption capacity for sulfate ions. mdpi.com

Multiscale Modeling and Predictive Simulations for Complex Systems involving Morpholine-Sulfate Interactions

Computational modeling and simulation are powerful tools for understanding the behavior of complex chemical systems at multiple scales. unige.ch For morpholine sulfate, these techniques can provide valuable insights into its interactions with other molecules and its behavior in different environments.

Key areas for future modeling and simulation research include:

Force Field Development: Developing and refining force field parameters for morpholine sulfate to enable accurate molecular dynamics (MD) simulations of its behavior in solution and at interfaces. acs.org This includes accurately modeling the electrostatic interactions of the sulfate group. acs.org

Solvation and Aggregation: Using MD simulations to study the solvation of morpholine sulfate in different solvents and to predict its aggregation behavior. acs.orgacs.org

Interactions with Biomolecules: Simulating the interactions of morpholine sulfate with proteins and other biological macromolecules to understand its potential biological activity and to guide the design of new drugs. mdpi.comnih.gov For instance, molecular dynamics simulations have been used to validate the stable binding of morpholine-substituted compounds to the mTOR active site. mdpi.comnih.gov

Reaction Mechanisms: Employing quantum mechanical calculations to elucidate the mechanisms of reactions involving morpholine sulfate, such as its synthesis and catalytic transformations. researchgate.netresearchgate.net

Q & A

Q. What are the critical safety protocols for handling morpholine sulfate in laboratory settings?

- Methodological Answer : Morpholine sulfate is highly hygroscopic and can react with nitrites to form carcinogenic N-nitrosomorpholine (NMOR). Key protocols include:

- Use of PPE (gloves, goggles, respirators) to prevent dermal/ocular exposure and inhalation .

- Work under fume hoods to mitigate vapor exposure, as morpholine is volatile and irritates mucous membranes .

- Avoid contact with nitrosating agents (e.g., nitrous acid) to prevent NMOR formation. Neutralize spills with weak acids (e.g., acetic acid) .

Q. Which analytical techniques are recommended for quantifying morpholine sulfate and its degradation products?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile morpholine derivatives; validated in studies detecting NMOR in biological matrices .

- Infrared Spectroscopy (IR) : To identify morpholine’s characteristic N–H and C–O stretching bands (e.g., NIST reference data) .

- High-Performance Liquid Chromatography (HPLC) : For non-volatile sulfate derivatives, using ion-pairing agents to enhance retention .

Q. How does morpholine sulfate metabolize in mammalian systems, and what are its primary excretion pathways?

- Methodological Answer :

- Absorption : Rapid via inhalation, dermal, or oral routes. In rats, peak concentrations occur in kidneys and muscle .

- Metabolism : Primarily excreted unchanged in urine (>99% in rodents). Minor metabolism to N-methylmorpholine-N-oxide observed in guinea pigs .

- NMOR Formation : Occurs in vivo under nitrosating conditions (e.g., concurrent nitrite exposure). Monitor urinary NMOR as a biomarker in toxicity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for morpholine sulfate?

- Methodological Answer : Discrepancies arise from NMOR formation potential vs. morpholine’s direct effects:

- IARC Evaluation : Morpholine is classified as Group 3 (not classifiable for human carcinogenicity) due to insufficient animal/human data .

- Contradictory Evidence : NMOR (a known carcinogen) forms in vivo under nitrosating conditions. Design studies to:

- Quantify NMOR generation using LC-MS/MS in simulated gastric environments .

- Conduct dose-response analyses to distinguish morpholine’s direct toxicity from NMOR-mediated effects .

Q. What experimental design strategies optimize morpholine sulfate synthesis while minimizing byproduct formation?

- Methodological Answer : Use Design of Experiments (DOE) to screen variables:

| Variable | Range (Low–High) | Impact on Yield |

|---|---|---|

| Morpholine/Ketone ratio | 3.7–7.3 mol/mol | Linear increase in yield |

| Temperature | 25–40°C | Non-linear (optimum at 35°C) |

| Stirring rate | 0–50 rpm | Minimal effect beyond 30 rpm |

- Multivariate Analysis : Identify interactions (e.g., morpholine excess reduces side reactions with TiCl4) .

- Response Surface Modeling : Predict optimal conditions for scale-up .

Q. How can researchers assess the environmental impact of morpholine sulfate in aquatic ecosystems?

- Methodological Answer :

- Bioaccumulation Studies : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in fish .

- Toxicity Testing :

- Algal Growth Inhibition (OECD 201): Morpholine’s EC₅₀ ranges from 50–100 mg/L .

- Daphnia Acute Toxicity (OECD 202): LC₅₀ values correlate with pH due to morpholine’s basicity .

- Fate Modeling : Predict hydrolysis and photodegradation rates using QSAR models .

Data Contradiction Analysis

Q. Why do studies report conflicting results on morpholine’s genotoxicity?

- Methodological Answer :

- Negative Results : Morpholine itself shows no mutagenicity in Ames tests (S. typhimurium) or micronucleus assays .